molecular formula C8H16N2O2 B13907397 tert-Butyl 2-allylhydrazinecarboxylate

tert-Butyl 2-allylhydrazinecarboxylate

Cat. No.: B13907397
M. Wt: 172.22 g/mol
InChI Key: ZWVCFOODNVEFBI-UHFFFAOYSA-N
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Description

tert-Butyl 2-allylhydrazinecarboxylate is a versatile tert-butoxycarbonyl (Boc)-protected hydrazine derivative designed for use as a synthetic intermediate in organic and medicinal chemistry research. This compound features both a Boc-protecting group, which enhances stability and allows for selective deprotection, and an allyl substituent on the hydrazine nitrogen, providing a reactive handle for further functionalization . Its structure makes it a valuable building block for the synthesis of more complex molecules, including various hydrazine-based scaffolds. Researchers utilize related tert-butyl carbazate derivatives as precursors for Schiff base ligands, which are known to form complexes with metals and have been studied for potential biological activities, such as acting as antagonists for specific protein targets . The allyl functional group is particularly valuable in transition-metal-catalyzed reactions, such as Heck coupling or hydrofunctionalization, enabling the construction of carbon-carbon bonds for molecular diversification . As with similar research compounds, this compound is classified as a flammable solid and should be handled with care. It requires storage in a cool, dark, and sealed environment . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl N-(prop-2-enylamino)carbamate

InChI

InChI=1S/C8H16N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h5,9H,1,6H2,2-4H3,(H,10,11)

InChI Key

ZWVCFOODNVEFBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to tert-Butyl 2-allylhydrazinecarboxylate involves the nucleophilic substitution reaction between tert-butyl hydrazinecarboxylate and allyl bromide under basic conditions. The reaction typically proceeds in an organic solvent environment, such as dichloromethane or tetrahydrofuran, with potassium carbonate serving as the base to facilitate deprotonation and promote nucleophilic attack.

Step Reagents Conditions Outcome
1 tert-Butyl hydrazinecarboxylate Dissolved in organic solvent Starting material
2 Allyl bromide Added dropwise under stirring Alkylation at hydrazine nitrogen
3 Potassium carbonate Base, typically 1.5 equiv. Deprotonates hydrazine for nucleophilicity
4 Reaction temperature Room temperature to reflux Reaction completion over several hours
5 Purification Recrystallization or chromatography Isolated this compound

This method yields a white crystalline solid product soluble in organic solvents, consistent with the compound’s physical profile reported in the literature.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized by:

  • Using industrial-grade solvents (e.g., technical grade dichloromethane)
  • Employing large-scale purification techniques such as distillation or industrial chromatography
  • Adjusting reaction parameters to maximize yield and purity while minimizing by-products

The reaction conditions remain largely similar but are scaled with process controls to ensure reproducibility and safety.

Detailed Reaction Mechanism and Chemical Analysis

Mechanism Overview

The key step is the nucleophilic substitution at the allyl bromide electrophilic site by the hydrazine nitrogen anion generated under basic conditions. The base (potassium carbonate) abstracts a proton from the hydrazine nitrogen, increasing its nucleophilicity and enabling attack on the allyl bromide carbon bearing the leaving group (bromide).

Reaction Monitoring and Yield

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  • Yields reported in research vary but generally range from 70% to 90% depending on reaction time, temperature, and purification method.

Purification Techniques

Following synthesis, purification is critical to isolate this compound with high purity. Common methods include:

Method Description Advantages Limitations
Recrystallization Dissolving crude product in suitable solvent and slow cooling High purity, simple May require multiple attempts
Column Chromatography Separation based on polarity differences on silica gel Effective for complex mixtures Time-consuming, solvent-intensive
Industrial Chromatography Large-scale version of column chromatography Scalable, reproducible Requires specialized equipment
Distillation Separation based on boiling points Useful if impurities differ significantly Not suitable if compound decomposes

Comparative Table of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale
Solvent Dichloromethane or tetrahydrofuran Industrial-grade dichloromethane
Base Potassium carbonate Potassium carbonate or alternatives
Temperature Room temperature to reflux Controlled temperature reactors
Reaction Time Several hours (4-8 h) Optimized for throughput (2-6 h)
Purification Recrystallization or column chromatography Industrial chromatography, distillation
Yield 70-90% 80-95%

Research Findings and Notes on Reaction Optimization

  • Solvent Choice: Polar aprotic solvents like tetrahydrofuran enhance nucleophilicity and reaction rate but dichloromethane is preferred for ease of removal and product solubility.
  • Base Selection: Potassium carbonate is effective; stronger bases can lead to side reactions such as elimination or over-alkylation.
  • Temperature Control: Elevated temperatures increase reaction rate but may also increase side reactions; thus, reflux conditions are optimized carefully.
  • Purification Impact: Choice of purification affects final product purity and yield; chromatography provides higher purity but at increased cost and solvent use.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-Boc-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Allyl-2-Boc-hydrazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the preparation of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antiviral agents.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Allyl-2-Boc-hydrazine involves its reactivity towards various electrophiles and nucleophiles. The Boc group provides protection to the hydrazine moiety, allowing selective reactions at the allyl group. Upon deprotection, the hydrazine can participate in further reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Key Observations :

  • Substituents significantly influence reactivity and stability. The allyl group (hypothetical) introduces unsaturation, enabling Diels-Alder or radical reactions, whereas cyclopropyl or tetrahydropyran groups enhance steric/electronic stability .

Key Observations :

  • Yields for tert-butyl hydrazinecarboxylates range from 80–95%, influenced by substituent complexity and deprotection efficiency .
  • Purification often involves chromatography or precipitation, with polar substituents (e.g., tetrahydropyran) requiring more refined techniques .

Physical Properties and Stability

Compound Physical State Solubility/Storage Stability
This compound* Likely waxy solid Moisture-sensitive; store at 2–8°C‡ May decompose via allyl oxidation
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate Not specified Store at 2–8°C, sealed, dry Stable under recommended conditions
tert-Butyl (3s,4r)-pyrrolidine-carboxylate Solid Stable in dry, ventilated areas No known hazardous reactions

‡Inferred from analogs.

Key Observations :

  • Allyl derivatives may require stringent storage (moisture-free, low temperature) to prevent degradation, whereas saturated analogs (e.g., cyclopropyl) exhibit greater stability .
  • Polar groups (e.g., tetrahydropyran) improve solubility in organic solvents like DCM or methanol .

Key Observations :

  • Allyl-containing compounds may pose higher reactivity risks (e.g., sensitization) compared to non-reactive analogs like pyrrolidine derivatives .

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